molecular formula C9H8KN3OS B1415779 Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate CAS No. 1417569-69-7

Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate

Cat. No.: B1415779
CAS No.: 1417569-69-7
M. Wt: 245.34 g/mol
InChI Key: IGCBROZUGAMAKA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate is a chemically sophisticated intermediate and functional compound of significant interest in medicinal chemistry and drug discovery research. Its core value lies in its structural similarity to privileged pyridopyrimidine scaffolds, which are known to exhibit potent and selective kinase inhibitory activity. This compound serves as a critical precursor for the synthesis of various pyridopyrimidine derivatives , enabling researchers to explore structure-activity relationships and develop novel therapeutic agents. The 2-thiolate moiety is a particularly versatile functional handle, allowing for further chemical modifications to create thioether or other sulfur-containing analogs that can enhance binding affinity and selectivity for target proteins. Its primary research applications are focused in oncology research , where it is investigated as a potential inhibitor of dysregulated kinase signaling pathways that drive tumor proliferation and survival. The mechanism of action for derivatives of this compound typically involves competitive binding to the ATP-binding pocket of specific kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling cascades. Researchers utilize this chemical tool to probe complex cellular signaling networks, validate new drug targets, and advance the development of next-generation targeted cancer therapies.

Properties

IUPAC Name

potassium;5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS.K/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7;/h3H,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCBROZUGAMAKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)[S-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8KN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate (commonly referred to as K-DMP) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C9H8KN3OSC_9H_8KN_3OS, and it has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases.

  • Molecular Weight : 245.34 g/mol
  • CAS Number : 1417569-69-7
  • Purity : Typically around 95% .

K-DMP functions primarily through its interaction with various biological receptors and enzymes. The pyrido[2,3-d]pyrimidine scaffold is known for its ability to modulate biological pathways, particularly those involved in cell proliferation and apoptosis. Research indicates that modifications at the C5 and C6 positions of the pyrido-pyrimidine structure can significantly influence its selectivity and potency against specific targets such as tyrosine kinases and other oncogenic pathways .

Biological Activities

Antitumor Activity :
K-DMP has been studied for its potential as an antitumor agent. It has shown efficacy against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The cytotoxic effects were notably higher in phenyl-substituted derivatives compared to aliphatic ones .

Antiviral Properties :
The compound has also been evaluated for antiviral activity, particularly against Hepatitis C Virus (HCV). Its structural analogs have demonstrated inhibition of HCV NS5B polymerase, suggesting a potential role in the treatment of viral infections .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated various derivatives of K-DMP against HeLa cells, revealing that compounds with phenyl substitutions exhibited the highest cytotoxicity. The mechanisms involved include induction of apoptosis and disruption of cell cycle progression .
  • Inhibition of Tyrosine Kinases :
    • Research highlighted K-DMP's ability to inhibit specific tyrosine kinases associated with tumor growth. This inhibition is crucial for developing targeted therapies in cancer treatment .
  • Cytotoxic Evaluation :
    • In vitro studies indicated that K-DMP derivatives showed varied cytotoxic effects depending on their substitution patterns. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against cancer cell lines .

Data Table: Biological Activity Overview

Activity Type Cell Line/Target Effect Observed Reference
AntitumorHeLaHigh cytotoxicity
AntitumorMCF-7Moderate cytotoxicity
AntiviralHCV NS5B PolymeraseInhibition observed
Tyrosine Kinase InhibitionVarious Cancer TypesSignificant reduction in activity

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that it may inhibit tumor cell proliferation through modulation of critical signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate on several cancer cell lines. The results demonstrated notable cytotoxicity with the following IC50 values:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest its potential as a lead compound for developing new anticancer therapies.

Inhibition of eIF4E Activity

The compound has been shown to inhibit the activity of eIF4E, a protein that plays a crucial role in the regulation of translation and is often overexpressed in various cancers. By targeting eIF4E, this compound could potentially disrupt cancer cell growth and promote apoptosis .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The structure implies potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Derivatives of pyrido[2,3-d]pyrimidine compounds have demonstrated efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of related compounds against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial properties, highlighting the broader applicability of compounds related to this compound .

Synthesis and Formulation

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Various formulations have been developed to enhance its bioavailability and therapeutic efficacy.

Pharmaceutical Formulations

Research has focused on creating pharmaceutically acceptable formulations that include this compound as an active ingredient. These formulations aim to improve solubility and stability while ensuring effective delivery to target tissues .

Comparison with Similar Compounds

Structural Comparison

The pyrido[2,3-d]pyrimidine scaffold is structurally distinct from other fused pyrimidine derivatives. Key differences lie in the fused ring system and substituent positions:

Compound Name Core Structure Substituents Key Features Reference
Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate Pyrido[2,3-d]pyrimidine 5,7-dimethyl; 4-oxo; 2-thiolate (K⁺ salt) Planar bicyclic system; high solubility in polar solvents
3,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydropyrazolo[3,4-d]pyrimidine-5-carboxamide Pyrazolo[3,4-d]pyrimidine 1-phenyl; 3,6-dimethyl; 4-oxo; 5-carboxamide Non-ionic; aromatic phenyl group enhances π-stacking
Potassium 3-amino-6-(ethoxycarbonyl)-5-methyl-4-oxo-thieno[2,3-d]pyrimidine-2-thiolate Thieno[2,3-d]pyrimidine 3-amino; 5-methyl; 6-ethoxycarbonyl; 4-oxo; 2-thiolate (K⁺ salt) Sulfur-containing core; enhanced electronic delocalization
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 7-methyl; 3-oxo; 5-phenyl; 2-(trimethoxybenzylidene); 6-ethoxycarbonyl Non-planar puckered ring; chiral center at C5

Key Structural Insights :

  • Electron Density : The pyrido[2,3-d]pyrimidine core exhibits greater electron delocalization compared to pyrazolo or thiazolo analogs due to its fully conjugated bicyclic system .
  • Solubility: Potassium thiolate derivatives (e.g., the target compound and thieno analog) display higher aqueous solubility than neutral analogs like the pyrazolo derivative .
  • Conformational Flexibility: Thiazolo derivatives adopt non-planar conformations (e.g., flattened boat) due to steric hindrance from substituents, unlike the planar pyrido-pyrimidine system .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A common approach involves the cyclization of thiourea-containing precursors with active methylene compounds. For example:

  • Intermediate synthesis : 5,7-Dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-thiol (A ) is prepared by reacting 2-amino-4,6-dimethylnicotinonitrile with carbon disulfide in basic media (e.g., KOH/EtOH), followed by acidification.
  • Thiolate formation : Treatment of A with potassium hydroxide or potassium tert-butoxide in anhydrous THF yields the potassium thiolate salt.

Key data :

Step Reagents/Conditions Yield (%)
Cyclocondensation CS₂, KOH, reflux, 6 h 78–85
Salt formation KOH, THF, rt, 2 h 92

Nucleophilic Substitution on Halogenated Intermediates

Halogenated pyridopyrimidines serve as precursors for introducing the thiolate group:

  • Starting material : 2-Chloro-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine (B ) is synthesized via cyclization of 2-amino-4,6-dimethylnicotinic acid with POCl₃.
  • Thiolation : B reacts with thiourea in DMF at 80°C, followed by potassium methoxide to afford the thiolate.

Reaction pathway :
$$
\textbf{B} \xrightarrow{\text{Thiourea, DMF}} \textbf{A} \xrightarrow{\text{KOMe}} \text{Potassium salt}
$$

Optimized conditions :

  • Temperature: 80°C
  • Time: 4–6 h
  • Yield: 70–75%

Multicomponent Reactions

The Biginelli-like approach enables one-pot assembly of the pyridopyrimidine core:

  • Components : Ethyl acetoacetate, thiourea, and 2-amino-4,6-dimethylnicotinonitrile react in acetic acid/HCl.
  • Post-modification : The thiol intermediate is treated with K₂CO₃ in methanol to form the potassium salt.

Advantages :

  • Reduced purification steps
  • Scalability (up to 10 g demonstrated)

Alternative Routes via Pyridooxazinones

Pyridooxazinones (e.g., J1-J5 in) react with thiol-containing nucleophiles:

  • Procedure : 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one-2-sulfonic acid is treated with H₂S gas in pyridine, followed by potassium hydroxide neutralization.

Challenges :

  • Requires strict anhydrous conditions
  • Moderate yields (60–65%) due to side reactions

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 85 98 High Moderate
Nucleophilic substitution 75 95 Medium Low
Multicomponent 80 97 High High
Pyridooxazinone route 65 90 Low High

Critical Considerations

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential for removing byproducts like unreacted thiourea.
  • Stability : The potassium salt is hygroscopic; storage under argon is recommended.
  • Analytical validation : NMR (¹H/¹³C) and LC-MS data must confirm the absence of residual solvents (e.g., DMF).

Q & A

Q. What are the optimal synthetic routes for preparing Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, heating hydrazinecarbothioamide derivatives (e.g., diethyl 5-(hydrazinecarbothioamido)-3-methylthiophene-2,4-dicarboxylate) in ethanolic potassium hydroxide under reflux conditions yields potassium thiolate salts . To ensure purity, recrystallization from ethanol/ethyl acetate mixtures (3:2 v/v) is effective, followed by vacuum drying. Purity can be confirmed via HPLC (C18 column, methanol-water mobile phase) and elemental analysis (C, H, N, S within ±0.3% theoretical values) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 resolve key structural features, such as the thiolate proton (δ ~13.5 ppm, absent due to deprotonation) and methyl groups (δ ~2.1–2.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXTL software) confirms planarity of the pyridopyrimidine core and deviations (<0.3 Å) of substituents from the mean ring plane .
  • Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M–K]⁻ at m/z 206.3 (calculated for C9H8N3OS⁻) .

Q. How does the potassium counterion influence the compound’s reactivity compared to its free thiol form?

Methodological Answer: The potassium ion stabilizes the thiolate anion, enhancing solubility in polar solvents (e.g., water, ethanol) and reactivity in nucleophilic substitutions. For instance, in alkylation reactions, the thiolate reacts efficiently with alkyl halides (e.g., methyl iodide) at 50–60°C without requiring strong bases. In contrast, the free thiol form requires activation with K2CO3 or DBU to achieve comparable reactivity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric Equilibria : The 4-oxo group may shift between keto and enol forms, altering NMR signals. Variable-temperature NMR (25–80°C) in DMSO-d6 can stabilize the dominant tautomer .
  • Mass Fragmentation Anomalies : Unexpected fragments may result from in-source decay. High-resolution MS (HRMS) with Q-TOF analyzers distinguishes isobaric ions (e.g., [M–K]⁻ vs. [M–H]⁻) with mass accuracy <2 ppm .
  • X-ray vs. Solution-State Discrepancies : Compare solid-state (X-ray) and solution (NMR) data to identify conformational flexibility. For instance, the pyridopyrimidine ring may adopt a flattened boat conformation in crystals but planarize in solution .

Q. What strategies improve yield in multi-step syntheses involving this compound, particularly during cyclization and salt formation?

Methodological Answer:

  • Cyclization Optimization : Use microwave-assisted synthesis (100–120°C, 30 min) with diethylamine as a catalyst to accelerate ring closure, achieving yields >85% .
  • Salt Precipitation : Add KOH in ethanol dropwise to the free thiol intermediate at 0°C to minimize byproduct formation. Centrifugation at 10,000 rpm for 10 min isolates the pure potassium salt .
  • In Situ Monitoring : Employ FTIR to track thiolate formation (disappearance of S-H stretch at ~2550 cm⁻¹) and UV-Vis at 290 nm (π→π* transition) to assess reaction progress .

Q. How can computational methods predict the compound’s bioactivity or interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). The thiolate group shows high affinity for Zn²⁺-containing active sites (binding energy ≤−8.5 kcal/mol) .
  • DFT Calculations : Gaussian 09 at the B3LYP/6-31G* level calculates electrostatic potential maps, revealing nucleophilic regions (e.g., sulfur atom with MEP ≤−45 kcal/mol) prone to electrophilic attack .
  • MD Simulations : GROMACS simulations (CHARMM36 force field) predict stability in aqueous solution, with RMSD <1.5 Å over 50 ns, supporting its use in physiological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate
Reactant of Route 2
Reactant of Route 2
Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.